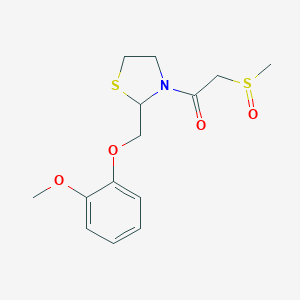
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine, also known as MMST, is a synthetic compound that belongs to the thiazolidine family. MMST has gained significant attention in recent years due to its potential therapeutic properties. The compound has been extensively studied for its biochemical and physiological effects, and its mechanism of action is well understood.
Wirkmechanismus
The mechanism of action of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine is well understood. It has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism, as well as inflammation. 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been shown to improve glucose uptake and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine is its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for the development of new drugs. However, there are also some limitations associated with the use of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine in lab experiments. One of the major limitations is the lack of in vivo studies, which are necessary to determine the safety and efficacy of the compound in animal models.
Zukünftige Richtungen
There are several future directions for the study of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine. One of the major areas of research is the development of new drugs based on 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine. 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for the development of new drugs. Another area of research is the investigation of the safety and efficacy of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine in animal models. In addition, further studies are needed to determine the optimal dosage and administration route of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine for different therapeutic applications.
Synthesemethoden
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine can be synthesized by the reaction of 2-methoxyphenol and chloromethyl methyl sulfide in the presence of a base, followed by the reaction of the resulting intermediate with thiazolidine-2-thione. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been shown to improve glucose uptake and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Eigenschaften
CAS-Nummer |
161443-21-6 |
|---|---|
Produktname |
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine |
Molekularformel |
C14H19NO4S2 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-methylsulfinylethanone |
InChI |
InChI=1S/C14H19NO4S2/c1-18-11-5-3-4-6-12(11)19-9-14-15(7-8-20-14)13(16)10-21(2)17/h3-6,14H,7-10H2,1-2H3 |
InChI-Schlüssel |
NZGIQBUNBPRDHK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CS(=O)C |
Kanonische SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CS(=O)C |
Synonyme |
1-[2-[(2-methoxyphenoxy)methyl]thiazolidin-3-yl]-2-methylsulfinyl-etha none |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B64034.png)
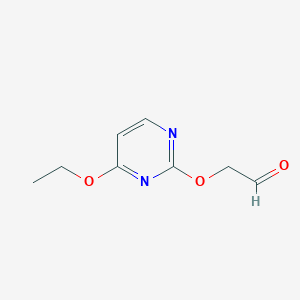
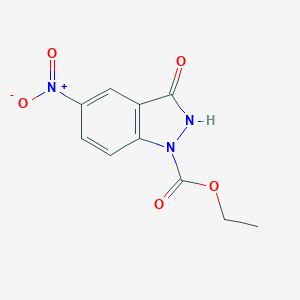
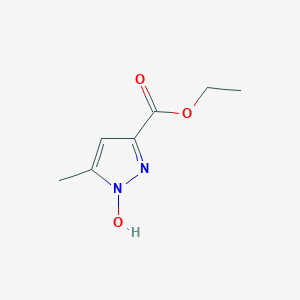
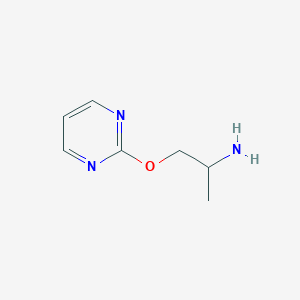
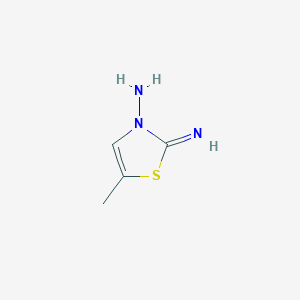

![2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B64052.png)
![[(2S,3R,4S,5S,6R)-3,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-(2-tetradecylhexadecoxy)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B64054.png)

![2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole](/img/structure/B64062.png)